Glasdegib, also known as PF-04449913, is a small-molecule hedgehog signaling inhibitor selected under the group of benzimidazoles. In early research, benzimidazoles attracted large interest as they represented a class of inhibitors with low molecular weight, potent inhibitory activity, and lacking unstable functionality. The great lipophilicity of this group of compounds brought interest to further modification. This analysis concluded that the presence of p-cyano ureas presented good physicochemical and pharmacokinetic properties from which glasdegib was developed. Glasdegib was developed by Pfizer Inc and approved on November 21, 2018 by the FDA for the treatment of Acute Myeloid Leukemia (AML). Glasdegib targets cancerous cells by inhibiting the sonic hedgehog receptor smoothened (SMO), a transmembrane protein involved in the Hedgehog (Hh) signaling cascade. Aberrant of Hh signaling is one of the main pathophysiologies of AML, with observed overexpression or constitutive activation of SMO. Although the efficacy of glasdegib monotherapy is limited, the landmark Phase 2 Bright AML 1003 trial showed a superior overall survival and complete response when glasdegib is combined with low dose cytarabine. Currently, the current gold standard of AML in older patients is still venetoclax with hypomethylation agents, new clinical combinations of glasdegib are being tested in hope of replacing venetoclax due to glasdegib's more favorable side effects profile.
Glasdegib is a Hedgehog Pathway Inhibitor. The mechanism of action of glasdegib is as a Smoothened Receptor Antagonist.
Glasdegib is an orally available small molecule inhibitor of the signaling molecule hedgehog which is used as an antineoplastic agent in the treatment of acute myeloid leukemia. Glasdegib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.
Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies.
See also: Glasdegib Maleate (is active moiety of).
Glasdegib
CAS No.: 1095173-27-5
Cat. No.: VC0001731
Molecular Formula: C21H22N6O
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1095173-27-5 |
---|---|
Molecular Formula | C21H22N6O |
Molecular Weight | 374.4 g/mol |
IUPAC Name | 1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea |
Standard InChI | InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1 |
Standard InChI Key | SFNSLLSYNZWZQG-VQIMIIECSA-N |
Isomeric SMILES | CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N |
SMILES | CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N |
Canonical SMILES | CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N |
Appearance | white solid powder |
Boiling Point | Decomposes at 214 ºC |
Melting Point | 214 ºC |
Mechanism of Action and Pharmacodynamic Properties
Glasdegib exerts its antileukemic effects by selectively inhibiting the hedgehog signaling pathway, a critical regulator of leukemic stem cell (LSC) survival and chemoresistance. The drug binds to Smoothened (SMO), a transmembrane protein that mediates Hh pathway activation . By blocking SMO, glasdegib suppresses downstream glioma-associated oncogene (GLI) transcription factors, reducing LSC proliferation and self-renewal capacity . Preclinical models demonstrated that glasdegib combined with LDAC synergistically inhibits tumor growth and reduces CD45+/CD33+ marrow blasts more effectively than either agent alone .
Pharmacodynamic studies revealed ≥90% inhibition of GLI1 expression at doses ≥100 mg, with sustained pathway suppression correlating with clinical response . This mechanistic rationale underpins its use in AML, where LSC persistence contributes to relapse and treatment resistance.
Clinical Pharmacology and Pharmacokinetics
Absorption and Distribution
Glasdegib exhibits dose-proportional pharmacokinetics (PK) across 5–600 mg doses, achieving steady-state plasma concentrations within 8 days . At the approved 100 mg daily dose, geometric mean steady-state exposure parameters are:
The absolute bioavailability is 77% (90% CI: 72–83), with no clinically significant food effects . Protein binding is 91%, primarily to albumin and α1-acid glycoprotein.
Excretion
Elimination occurs predominantly via feces (82%), with renal excretion accounting for 14% of the dose. The terminal half-life is 17.4 hours, supporting once-daily dosing .
Clinical Efficacy in Acute Myeloid Leukemia
Phase 2 BRIGHT AML 1003 Trial
The pivotal open-label, randomized phase 2 trial (NCT01546038) established glasdegib’s efficacy in 115 newly diagnosed AML patients (median age: 77 years) ineligible for intensive chemotherapy . Key outcomes include:
Parameter | Glasdegib + LDAC (N=77) | LDAC Alone (N=38) | Hazard Ratio (95% CI) |
---|---|---|---|
Median OS (months) | 8.3 | 4.3 | 0.46 (0.30–0.71) |
Complete Response Rate | 18.2% | 2.6% | – |
Subgroup analyses confirmed consistent OS benefits across cytogenetic risk categories (good/intermediate: HR 0.37; poor: HR 0.55) . These results led to FDA approval in 2018 for use with LDAC in high-risk AML patients.
Phase 3 BRIGHT AML 1019 Trial
Contrasting with phase 2 findings, the phase 3 trial (NCT03416179) evaluating glasdegib with intensive (cytarabine/daunorubicin) or non-intensive (azacitidine) chemotherapy showed no survival benefit:
-
Intensive cohort (N=404): HR 1.05 (95% CI: 0.782–1.408; p=0.749) .
-
Non-intensive cohort (N=325): HR 0.99 (95% CI: 0.768–1.289; p=0.969) .
The divergence between phase 2 and 3 outcomes highlights the importance of patient selection, as glasdegib’s LSC-targeting mechanism may be most relevant in older, treatment-refractory populations.
Comparative Effectiveness in AML Subgroups
Elderly/Unfit Patients
In the phase 2 trial, the 4-month OS advantage with glasdegib+LDAC was most pronounced in patients aged ≥75 years (median OS: 9.1 vs. 3.6 months) . This aligns with the drug’s approval for frail populations where intensive therapy is contraindicated.
Future Directions and Ongoing Research
Despite negative phase 3 results, glasdegib remains a viable option for specific AML subgroups. Current investigations focus on:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume